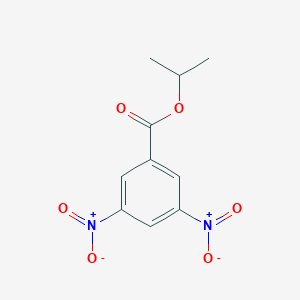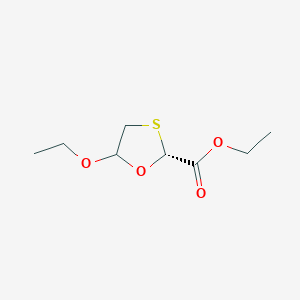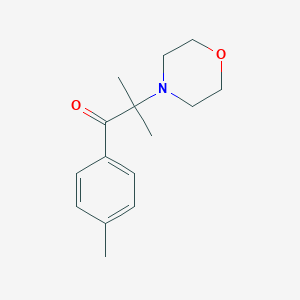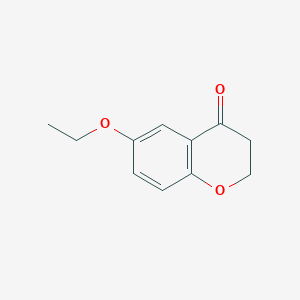![molecular formula C7H6ClN3O B170362 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-84-0](/img/structure/B170362.png)
2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound . It is a derivative of pyrrolo[3,2-d]pyrimidine , a class of compounds that have shown pronounced cytotoxic activity .
Synthesis Analysis
The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” can be represented by the formula C6H4CLN3 .Applications De Recherche Scientifique
Organic Synthesis and Method Development
An efficient and environmentally benign synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, showcasing an innovative one-pot synthesis method that avoids the use of excessive Raney nickel, a common but hazardous reagent in similar procedures. This method demonstrates the compound's role in advancing synthetic efficiency and environmental sustainability in chemical syntheses (Kanamarlapudi et al., 2007).
Inhibitory Activity on Xanthine Oxidase
The compound has been investigated for its inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism whose overactivity can lead to gout and hyperuricemia. Isomeric compounds related to 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one were synthesized and found to exhibit varying degrees of inhibition, indicating potential therapeutic applications (Seela et al., 1984).
Antimicrobial Activity
Research into new coumarin derivatives, incorporating pyrrolo[3,2-d]pyrimidine structures, demonstrated antimicrobial activity. This highlights the compound's relevance in developing new antimicrobial agents, addressing the increasing need for novel therapeutics against resistant bacterial strains (Al-Haiza et al., 2003).
Nucleoside Analog Synthesis
The compound plays a significant role in the synthesis of nucleoside analogs structurally related to methylated guanosines from tRNA and the nucleoside Q analogs, PreQ0, and PreQ1. These analogs are crucial for studying the biological functions of naturally occurring methylated nucleosides and developing therapeutic agents (Cheng et al., 1997).
Synthesis of Pyrrolopyrimidine Nucleosides
The synthesis of certain N-5-2'-deoxy-β-D-erythropentofuranosyl and N-5-β-D-arabinofuranosylpyrrolo[3,2-d]pyrimidines showcases the compound's utility in creating analogs of naturally occurring purine nucleosides. These synthetic analogs are pivotal for exploring the structural and functional diversity of nucleoside molecules in biological systems (Girgis et al., 1987).
Mécanisme D'action
Target of Action
The primary target of the compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to summarize the affected biochemical pathways and their downstream effects
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . .
Propriétés
IUPAC Name |
2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPHQDOBIRBJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563391 |
Source


|
| Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129872-84-0 |
Source


|
| Record name | 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129872-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














